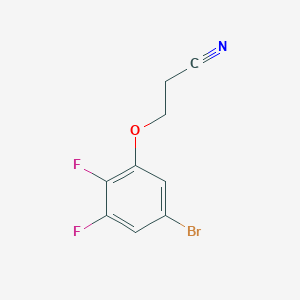
2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione is a chemical compound characterized by the presence of an isoindoline-1,3-dione core structure substituted with a 3,4-dichlorobenzoyl group. This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further functionalized with a 3,4-dichlorobenzoyl group . The reaction conditions often include refluxing in an appropriate solvent such as toluene for an extended period (e.g., 24 hours) to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are increasingly being adopted to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease . The compound’s effects are mediated through binding to these targets and altering their activity, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(3,4-Dihydroxyphenyl)ethyl)isoindoline-1,3-dione: This compound has similar structural features but different substituents, leading to distinct biological activities.
N-Substituted isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core but have various substituents that confer different properties.
Uniqueness
2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate dopamine receptors and inhibit β-amyloid aggregation sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C15H7Cl2NO3 |
|---|---|
Peso molecular |
320.1 g/mol |
Nombre IUPAC |
2-(3,4-dichlorobenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H7Cl2NO3/c16-11-6-5-8(7-12(11)17)13(19)18-14(20)9-3-1-2-4-10(9)15(18)21/h1-7H |
Clave InChI |
JNAVCLIUUNLJIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)

![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)



![[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)



